molecular formula C20H24N2O4 B14802005 ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate

ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate

Cat. No.: B14802005
M. Wt: 356.4 g/mol
InChI Key: HQLOGLRAQAMGKL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a naphthalene ring, a hydrazone linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ethyl hydrazonoate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazone linkage. The esterification process involves the use of ethanol and an acid catalyst to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-keto-2-naphthoic acid derivatives.

    Reduction: Formation of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazino]pentanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its naphthalene core.

Mechanism of Action

The mechanism of action of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological macromolecules, potentially inhibiting their function. The naphthalene ring can intercalate with DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-2-naphthoate
  • Ethyl 2-aminobenzoate
  • Phenyl 3-hydroxy-2-naphthoate

Uniqueness

Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate is unique due to its combination of a naphthalene ring, a hydrazone linkage, and an ester functional group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds like ethyl 3-hydroxy-2-naphthoate or ethyl 2-aminobenzoate.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]pentanoate

InChI

InChI=1S/C20H24N2O4/c1-4-8-16(20(25)26-5-2)13(3)21-22-19(24)17-11-14-9-6-7-10-15(14)12-18(17)23/h6-7,9-12,16,23H,4-5,8H2,1-3H3,(H,22,24)/b21-13+

InChI Key

HQLOGLRAQAMGKL-FYJGNVAPSA-N

Isomeric SMILES

CCCC(/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C)C(=O)OCC

Canonical SMILES

CCCC(C(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.